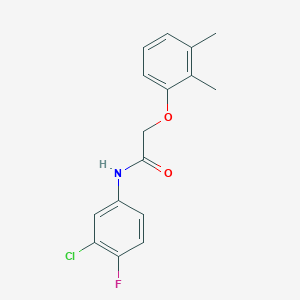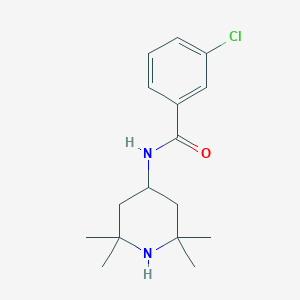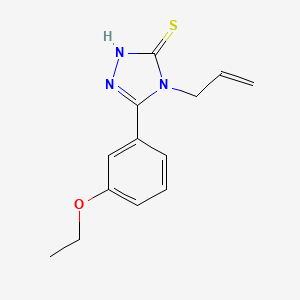![molecular formula C21H19N3O3S B5707214 N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway and preventing the formation of amyloid-β plaques by inhibiting the aggregation of amyloid-β peptides.
Biochemical and Physiological Effects:
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB, and protects against acute lung injury. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress, prevents the formation of amyloid-β plaques, and improves cognitive function.
実験室実験の利点と制限
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also has some limitations, including its relatively low potency and selectivity for certain disease targets.
将来の方向性
There are several future directions for N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases. Moreover, the combination of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide with other drugs or therapeutic modalities may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-hydrazinobenzoate. The final step involves the reaction of ethyl 4-hydrazinobenzoate with phenylsulfonyl chloride and benzoyl chloride to form N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide.
科学的研究の応用
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-β plaques.
特性
IUPAC Name |
N-[3-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-13-6-3-7-14-20)18-11-8-12-19(15-18)22-21(25)17-9-4-2-5-10-17/h2-15,24H,1H3,(H,22,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRSHLVEUPMOK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)



![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)


